molecular formula C11H23NO B13286738 2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine

2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine

Cat. No.: B13286738
M. Wt: 185.31 g/mol
InChI Key: CJNJDWVJWVILAF-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine is a chemical compound with the molecular formula C11H23NO. It is a member of the oxan-4-amine family, characterized by the presence of an oxane ring substituted with amine and alkyl groups. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine typically involves the reaction of 2,6-dimethyloxan-4-one with 2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps like recrystallization or advanced chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-N,N-dimethylpyridin-4-amine
  • 2-isobutyltetrahydro-2H-pyran-4-amine
  • 2-methoxyphenyl isocyanate

Uniqueness

2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2,6-dimethyl-N-(2-methylpropyl)oxan-4-amine

InChI

InChI=1S/C11H23NO/c1-8(2)7-12-11-5-9(3)13-10(4)6-11/h8-12H,5-7H2,1-4H3

InChI Key

CJNJDWVJWVILAF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NCC(C)C

Origin of Product

United States

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